1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
Overview
Description
1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is a chemical compound with the molecular formula C10H2F4 . It has a molecular weight of 198.12 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is 1S/C10H2F4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is a solid substance . It should be stored in a dry environment at 2-8°C . The boiling point is not specified in the search results .Scientific Research Applications
Synthesis and Electronic Properties
Nishinaga et al. (2002) synthesized dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene, using copper-mediated oxidative coupling of 1,2-diethynyltetrafluorobenzene. The study revealed insights into the electronic properties and stability of these compounds, indicating potential applications in the field of organic electronics and materials science (Nishinaga et al., 2002).
Synthesis of Polyfluorinated Organic Compounds
Sapegin and Krasavin (2018) reviewed literature on the chemical transformations of 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB), a key polyfluorinated building block. This highlights its importance in the synthesis of various polyfluorinated organic compounds, emphasizing its versatility in organic synthesis (Sapegin & Krasavin, 2018).
Development of Functional Phosphorus-Based Systems
Orthaber et al. (2010) presented a synthetic approach to functional tetrafluoro-p-phenylenebis(phosphanes), indicating the potential of these compounds in creating linear phosphorus-based conjugated systems with an electron-deficient aryl moiety. This could be significant for applications in materials science and catalysis (Orthaber et al., 2010).
Optical Properties and Crystal Structures
Fasina et al. (2004) explored the synthesis, optical properties, and crystal structures of selectively fluorinated compounds based on 1,4-diethynyl-2,3,5,6-tetrafluorobenzene. These findings are crucial for understanding the material's potential in photonic and optoelectronic applications (Fasina et al., 2004).
Redox Properties in Phosphorus Chemistry
Sasaki, Tanabe, and Yoshifuji (1999) synthesized derivatives of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and investigated their redox properties. These properties are essential for applications in redox chemistry and materials science (Sasaki, Tanabe, & Yoshifuji, 1999).
Use in Organomercury Compounds
Albrecht and Deacon (1972) studied the preparation of various organomercury compounds using tetrafluorobenzene. This research is significant for understanding the reactivity of such compounds in organometallic chemistry (Albrecht & Deacon, 1972).
Safety And Hazards
properties
IUPAC Name |
1,4-diethynyl-2,3,5,6-tetrafluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJLSELTIPKIEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)C#C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600285 | |
Record name | 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethynyl-2,3,5,6-tetrafluorobenzene | |
CAS RN |
38002-32-3 | |
Record name | 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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